DEOXYVACISINE HCl DEOXYVACISINE HCl DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, Deoxyvacisine HCl is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196742
InChI:
SMILES:
Molecular Formula: C12H14N2.HCl
Molecular Weight: 222.5 g/mol

DEOXYVACISINE HCl

CAS No.:

ADC Toxins

VCID: VC0196742

Molecular Formula: C12H14N2.HCl

Molecular Weight: 222.5 g/mol

Purity: a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)].

DEOXYVACISINE HCl -

Product Name DEOXYVACISINE HCl
Molecular Formula C12H14N2.HCl
Molecular Weight 222.5 g/mol
Appearance White crystal powder
Description DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, Deoxyvacisine HCl is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.
Purity a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)].
Synonyms 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride
Reference - Fitzgerald et al., /6, 7, 8, 9-tetrahydropyrido-quinazoline, a new class of alkaloids from Mackinlava species (Araliaceae)/ Aust. J. Chem. (1966). 19(1):151-159

- Spath et al., /Uber Derivate des Peganins und ihre Ring-Homologen/ J. Mitt. Uber Peganin, Chem. Ber. 6 (1935). (68):2221-2226

- Jen et al., /A new class of antihypertensive agents, 1, 2, 3, 5-Tetrahydroimidazo [2,1-b] quinazoline./ J. Med. Chem.1 (1972). 15(7):727-731

- Tuliaganov, Higher Doctoral thesis of Medecine, Moscow (1981) (Russian). Confidential.
Last Modified Aug 20 2021
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